molecular formula C21H30N6O3S B2478446 4-(dimethylsulfamoyl)-N-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)benzamide CAS No. 1207002-50-3

4-(dimethylsulfamoyl)-N-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)benzamide

Cat. No.: B2478446
CAS No.: 1207002-50-3
M. Wt: 446.57
InChI Key: SMDRKLISOBAMQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(dimethylsulfamoyl)-N-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a dimethylsulfamoyl group and a pyrimidinyl-piperidinyl moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with dimethylsulfamoyl chloride under basic conditions.

    Introduction of the Pyrimidinyl-Piperidinyl Moiety: The pyrimidinyl-piperidinyl moiety can be introduced through a nucleophilic substitution reaction, where the benzamide core reacts with 4-methyl-6-(piperidin-1-yl)pyrimidine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution can be carried out using alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(dimethylsulfamoyl)-N-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylsulfamoyl)-N-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)benzamide: shares structural similarities with other benzamide derivatives and pyrimidinyl-piperidinyl compounds.

    N-(2-{[4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl]amino}ethyl)-4-(methylsulfamoyl)benzamide: is a closely related compound with a similar core structure but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N6O3S/c1-16-15-19(27-13-5-4-6-14-27)25-21(24-16)23-12-11-22-20(28)17-7-9-18(10-8-17)31(29,30)26(2)3/h7-10,15H,4-6,11-14H2,1-3H3,(H,22,28)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMDRKLISOBAMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCCNC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.